
3-Amino-4-(difluoromethoxy)benzonitrile
Übersicht
Beschreibung
3-Amino-4-(difluoromethoxy)benzonitrile is an organic compound characterized by the presence of an amino group (-NH2), a difluoromethoxy group (-OCHF2), and a nitrile group (-CN) attached to a benzene ring. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 3-amino-4-hydroxybenzonitrile as the starting material.
Reaction Steps: The hydroxyl group (-OH) is substituted with a difluoromethoxy group (-OCHF2) through a reaction with difluoromethylating agents such as diethylaminosulfur trifluoride (DAST).
Reaction Conditions: The reaction is usually carried out in anhydrous conditions to prevent hydrolysis of the nitrile group, and the temperature is maintained at around 0°C to 5°C to control the reaction rate.
Industrial Production Methods:
Scale-Up: The industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring consistent quality and yield.
Purification: Purification steps such as recrystallization or column chromatography are employed to obtain the pure compound.
Types of Reactions:
Oxidation: The amino group can be oxidized to form a nitro group (-NO2) using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The nitrile group can be reduced to form an amine (-NH2) using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The difluoromethoxy group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: KMnO4 in an acidic medium.
Reduction: LiAlH4 in ether solvent.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed:
Oxidation: 3-Amino-4-(difluoromethoxy)benzoic acid.
Reduction: 3-Amino-4-(difluoromethoxy)benzylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
3-Amino-4-(difluoromethoxy)benzonitrile has garnered attention for its potential as a pharmaceutical agent.
Enzyme Inhibition Studies
Research indicates that this compound can inhibit certain cytochrome P450 enzymes, which are crucial in drug metabolism. Such inhibition can lead to increased bioavailability of drugs and reduced side effects.
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits anticancer properties by inducing apoptosis in specific cancer cell lines. This makes it a candidate for further development as an anticancer drug.
Agrochemical Applications
The compound is also being explored for its utility in agrochemicals.
Herbicide Development
It serves as an intermediate in the synthesis of herbicidally active compounds. The unique difluoromethoxy group allows for enhanced herbicidal activity compared to traditional herbicides .
Synthetic Organic Chemistry
This compound is widely used as an intermediate in the synthesis of more complex organic molecules.
Synthesis of Complex Molecules
The compound can be synthesized from 3-amino-4-hydroxybenzonitrile through difluoromethylation using reagents like diethylaminosulfur trifluoride (DAST). This reaction typically occurs under controlled conditions to ensure high yield and purity .
Reaction Versatility
The compound can undergo various reactions:
- Oxidation : Conversion of the amino group to a nitro group.
- Reduction : Nitrile reduction to form amines.
- Substitution Reactions : The difluoromethoxy group can participate in nucleophilic substitutions.
Case Studies
Wirkmechanismus
The mechanism by which 3-Amino-4-(difluoromethoxy)benzonitrile exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, inhibiting or activating specific pathways.
Vergleich Mit ähnlichen Verbindungen
3-Amino-4-hydroxybenzonitrile: Lacks the difluoromethoxy group.
3-Amino-4-(trifluoromethoxy)benzonitrile: Contains a trifluoromethoxy group instead of difluoromethoxy.
3-Amino-4-methoxybenzonitrile: Contains a methoxy group instead of difluoromethoxy.
Uniqueness: The presence of the difluoromethoxy group in 3-Amino-4-(difluoromethoxy)benzonitrile imparts unique chemical properties, such as increased stability and reactivity compared to its analogs.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound in research and development.
Would you like to know more about any specific aspect of this compound?
Biologische Aktivität
3-Amino-4-(difluoromethoxy)benzonitrile is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and as an inhibitor of specific enzymes. This article explores its biological activity, synthesizing data from various studies and sources.
Chemical Structure and Properties
The molecular structure of this compound includes a benzene ring with a nitrile group and a difluoromethoxy substituent, which significantly influences its electronic properties and reactivity. The difluoromethoxy group enhances the compound's stability and bioavailability, making it a promising candidate for drug development.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Inhibition of Cytochrome P450 Enzymes : This compound has been identified as an effective inhibitor of cytochrome P450 enzymes, particularly CYP1A2. This inhibition can alter the metabolism of co-administered drugs, which is crucial for understanding its pharmacokinetic properties.
- Anti-Cancer Properties : Preliminary studies suggest that this compound may have anti-cancer activity, affecting various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
Inhibition of Cytochrome P450 Enzymes
The ability of this compound to inhibit CYP1A2 has been documented in several studies. This inhibition can lead to increased plasma concentrations of drugs metabolized by this enzyme, potentially enhancing therapeutic effects or toxicity.
Enzyme | Inhibition Type | Effect on Drug Metabolism |
---|---|---|
CYP1A2 | Competitive | Increased plasma concentration of substrates |
Anti-Cancer Activity
Several studies have evaluated the anti-cancer effects of this compound on various cancer cell lines. The following table summarizes findings related to its cytotoxicity:
Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|
A-549 (Lung Cancer) | 0.02 - 0.08 | Induction of apoptosis |
HCT-116 (Colon Cancer) | 0.04 - 0.06 | Cell cycle arrest in G0/G1 phase |
In these studies, the compound demonstrated significant cytotoxicity against A-549 and HCT-116 cell lines, with IC50 values comparable to standard chemotherapy agents like doxorubicin .
Apoptosis Induction
The compound has been shown to induce apoptosis in cancer cells. Studies indicated that treatment with this compound resulted in early and late apoptotic effects in M-HeLa cells:
Compound | Early Apoptosis (%) | Late Apoptosis (%) |
---|---|---|
This compound | 14.46 | 12.79 |
This data suggests that the compound effectively triggers apoptotic pathways, leading to cell death in cancerous cells .
Case Studies
- Study on CYP Inhibition : A study conducted on the interaction between various benzonitrile derivatives and cytochrome P450 enzymes highlighted the significant role of structural modifications, such as the difluoromethoxy group, in enhancing inhibitory activity.
- Cancer Cell Line Analysis : In vitro analyses demonstrated that treatment with varying concentrations of this compound resulted in a dose-dependent reduction in cell viability across multiple cancer cell lines, indicating its potential as a therapeutic agent .
Eigenschaften
IUPAC Name |
3-amino-4-(difluoromethoxy)benzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2N2O/c9-8(10)13-7-2-1-5(4-11)3-6(7)12/h1-3,8H,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBQCKWIKOZPSOD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)N)OC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1211578-67-4 | |
Record name | 3-amino-4-(difluoromethoxy)benzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.